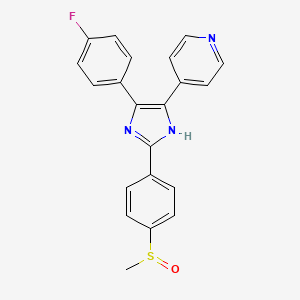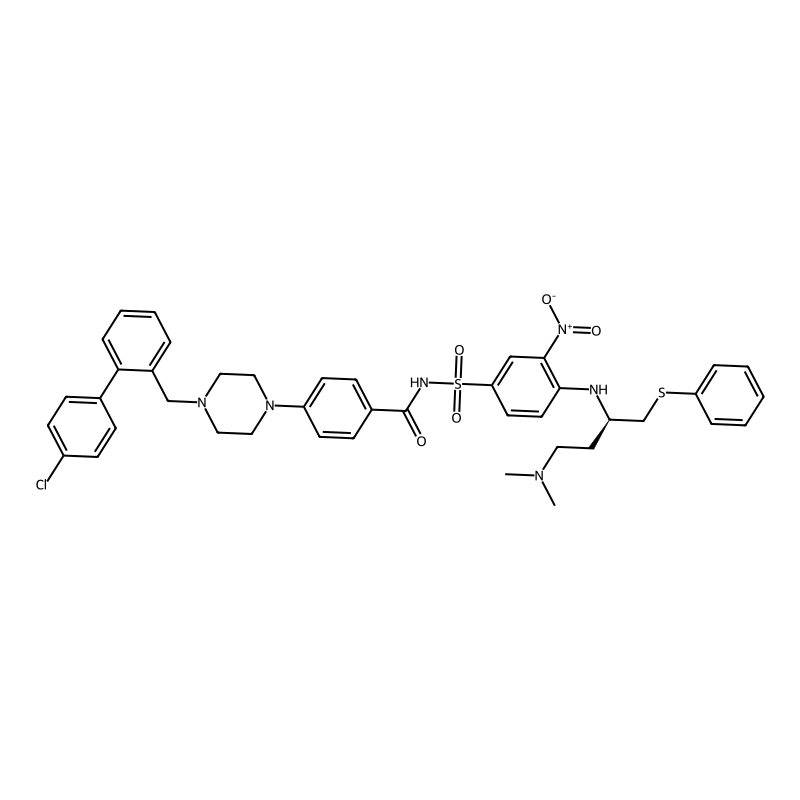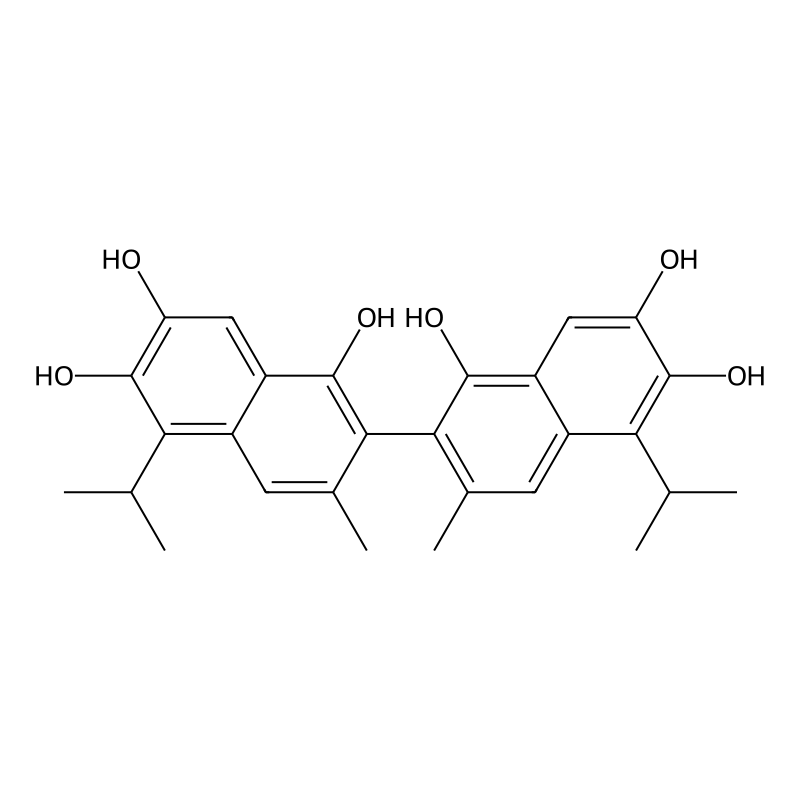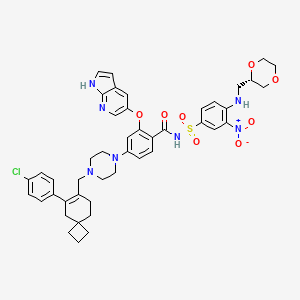Apoptosis Modulation & Signaling
CAS No.:803712-67-6
Molecular Formula:C20H19N3O
Molecular Weight:317.4 g/mol
Availability:
In Stock
CAS No.:152121-47-6
Molecular Formula:C21H16FN3OS
Molecular Weight:377.4 g/mol
Availability:
In Stock
CAS No.:877877-35-5
Molecular Formula:C33H35NO6S
Molecular Weight:573.7 g/mol
Availability:
In Stock
CAS No.:852808-04-9
Molecular Formula:C42H45ClN6O5S2
Molecular Weight:813.4 g/mol
Availability:
In Stock
CAS No.:475-56-9
Molecular Formula:C28H30O6
Molecular Weight:462.5 g/mol
Availability:
In Stock
CAS No.:2180923-05-9
Molecular Formula:C45H48ClN7O8S
Molecular Weight:882.4 g/mol
Availability:
In Stock
![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/S005822.png)




